![molecular formula C9H9BrN2O2 B2656074 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide CAS No. 817172-28-4](/img/structure/B2656074.png)
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
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Overview
Description
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a chemical compound with the molecular formula C9H8N2O2·HBr It is a derivative of imidazo[1,2-a]pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 5-methylimidazo[1,2-a]pyridine and bromine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and solvents. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reactors, continuous flow systems, and automated control systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, such as halogens and alkyl halides, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide, against various pathogens. For instance, compounds in this class have shown promising results against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for serious diseases such as Chagas disease and sleeping sickness. The most active derivatives exhibited IC50 values as low as 1.35 μM against these parasites, indicating strong potential as antikinetoplastid agents .
Antitubercular Activity
The compound has also been investigated for its activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). A study identified several imidazo[1,2-a]pyridine analogs with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain. This suggests that the compound could play a crucial role in developing new treatments for tuberculosis .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods. A notable approach involves condensation reactions and multicomponent reactions that yield high-purity products suitable for biological testing . The versatility of synthetic strategies makes it feasible to modify the structure to enhance biological activity or reduce toxicity.
Therapeutic Applications
Cancer Treatment
Imidazo[1,2-a]pyridine derivatives have been explored for their potential in cancer therapy. Some compounds have demonstrated dual inhibition properties against key enzymes involved in cancer cell proliferation. For instance, certain derivatives were effective against HCT116 and HepG2 cell lines, indicating their potential as anticancer agents .
Neurological Disorders
The compound's ability to modulate P2X7 receptors suggests applications in treating neurological disorders and pain management. Research indicates that imidazo[1,2-a]pyridine derivatives could be beneficial in managing conditions such as Alzheimer’s disease and multiple sclerosis due to their neuroprotective properties .
Summary of Findings
Mechanism of Action
The mechanism by which 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is similar to other imidazo[1,2-a]pyridine derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
Imidazo[1,2-a]pyridine: The parent compound without the methyl group.
4-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: A structural isomer with the methyl group at a different position.
3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Another isomer with the methyl group at a different position.
These compounds share similar structural features but may exhibit different biological activities and chemical properties.
Biological Activity
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for developing therapeutic agents, particularly against infectious diseases and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrN3O2 with a molecular weight of approximately 284.09 g/mol. The compound features a methyl group at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring, contributing to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit enzymes crucial for microbial metabolism, particularly against pathogens like Mycobacterium tuberculosis (Mtb) .
- Anti-inflammatory Effects : Compounds in this class have demonstrated significant anti-inflammatory activity, outperforming traditional anti-inflammatory drugs in some assays .
- Anticancer Potential : Some derivatives have been explored for their ability to induce apoptosis in cancer cells, suggesting potential as anticancer agents .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in bacterial survival, such as pantothenate synthetase . This inhibition disrupts essential metabolic pathways in pathogens.
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins associated with disease processes, enhancing its potential as a therapeutic agent .
Research Findings and Case Studies
Recent studies have focused on synthesizing and evaluating novel derivatives of imidazo[1,2-a]pyridine compounds. Notable findings include:
- Anti-Tuberculosis Activity : Compounds derived from the imidazo[1,2-a]pyridine scaffold have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb strains, indicating potent anti-TB activity .
Compound | MIC (μM) | Activity |
---|---|---|
Compound A | 0.10 | Excellent against H37Rv strain |
Compound B | 0.19 | Effective against MDR strains |
Compound C | 0.50 | Moderate activity |
Properties
IUPAC Name |
5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.BrH/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCKCSMINIPOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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